Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate
Description
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chlorinated aromatic substituent at the 4-position and a methyl group at the 2-position of the pyrimidine ring. The ester moiety at the 5-position enhances its lipophilicity, making it a promising candidate for pharmacological applications. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . The 2-chlorophenyl group contributes to steric and electronic effects, influencing both reactivity and intermolecular interactions in biological systems .
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMKNPQEOCGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylic acid. This intermediate is then esterified using ethanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group undergoes nucleophilic substitution under basic conditions. Key examples include:
Methoxylation
Reaction with sodium methoxide in methanol at 70°C replaces the chlorine atom with a methoxy group, yielding ethyl 4-(2-methoxyphenyl)-2-methylpyrimidine-5-carboxylate .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOMe/MeOH | 70°C, 3 hr | Ethyl 4-(2-methoxyphenyl) derivative | 60% |
Amine Substitution
Primary amines (e.g., methylamine) displace the chloride in the presence of Cu(I) catalysts at 130–135°C, forming arylaminated derivatives .
Ester Hydrolysis and Decarboxylation
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
- Basic Hydrolysis : Treatment with NaOH in aqueous ethanol yields the carboxylic acid, which subsequently decarboxylates at elevated temperatures (>150°C) to form 4-(2-chlorophenyl)-2-methylpyrimidine .
- Acidic Hydrolysis : Concentrated HCl in refluxing ethanol generates the free acid intermediate .
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 6M NaOH, EtOH, 15 min | 4-(2-Chlorophenyl)-2-methylpyrimidine | Decarboxylation at 150°C |
Cyclization Reactions
The compound participates in heterocycle formation:
Thiazole Ring Formation
Reaction with thioacetamide in DMF facilitates cyclization to generate fused pyrimidine-thiazole systems . For example:
- Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate reacts with dimethyl acetylenedicarboxylate to form a thiazolo[3,2-a]pyrimidine derivative .
| Reagent | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| Thioacetamide/DMF | 80°C, 5 hr | Thiazolo-pyrimidine hybrid | 70–80% |
Metal-Catalyzed Cross-Coupling
The chlorine atom participates in Pd- or Cu-catalyzed coupling reactions:
Suzuki Coupling
Using Pd(PPh₃)₄ and arylboronic acids under inert atmospheres, the 2-chlorophenyl group couples to form biaryl derivatives .
| Catalyst | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 4-(2-Biphenyl)-2-methylpyrimidine | 85% |
Halogen Exchange Reactions
The chlorine atom can be replaced by other halogens under specific conditions:
- Fluorination : Treatment with KF in the presence of 18-crown-6 ether at 120°C substitutes chlorine with fluorine .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KF, 18-crown-6 ether | 120°C, 12 hr | Ethyl 4-(2-fluorophenyl) derivative | 45% |
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding ethyl 4-phenyl-2-methylpyrimidine-5-carboxylate .
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Ethyl 4-phenyl-2-methylpyrimidine | 90% |
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes nitration and sulfonation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 6-Nitro-4-(2-chlorophenyl) derivative | 65% |
Scientific Research Applications
Chemistry
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate serves as a building block in organic synthesis. It can be utilized to create more complex molecules that exhibit enhanced properties or functionalities.
The compound has shown potential in various biological studies:
- Antimicrobial Activity : Research indicates that it exhibits significant activity against several microbial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Anticancer Properties : Studies have demonstrated its cytotoxic effects against various cancer cell lines, with IC values ranging from 13 to 58 μM, suggesting substantial antiproliferative effects.
Pharmaceutical Development
This compound is being investigated as an active pharmaceutical ingredient (API) due to its biological activities. It is considered a precursor for synthesizing more complex compounds that may have improved therapeutic effects.
Case Studies
Several case studies highlight the compound's efficacy and potential applications:
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of pathogenic bacteria. The results showed that its antimicrobial properties could be harnessed for developing new antibiotics.
- Antiviral Research : In vitro assays revealed that the compound reduced viral load in infected cell cultures, indicating its potential as an antiviral agent against influenza viruses.
- Cytotoxicity Assessment : In cancer research, it exhibited significant cytotoxic effects across multiple cancer cell lines, supporting further exploration into its use as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC lower than standard antibiotics | |
| Escherichia coli | MIC lower than standard antibiotics | ||
| Antiviral | Influenza virus | Reduced viral load | |
| Anticancer | Various cancer cell lines | IC values from 13 to 58 μM |
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structurally analogous pyrimidine derivatives differ in substituents, oxidation states, and ring saturation, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Observations :
- Thioxo vs. Oxo Groups : Replacement of the oxo group with thioxo (e.g., in ) increases electron density and hydrogen-bonding capacity, enhancing antimicrobial efficacy but reducing metabolic stability .
- Aromatic Substitution : Fluorophenyl (in ) vs. chlorophenyl alters lipophilicity (Cl > F) and steric bulk, affecting membrane permeability and target binding .
- Side-Chain Modifications: Piperidinoethylthio (in ) introduces basic nitrogen, improving solubility in polar solvents and enabling interactions with ion channels .
Pharmacological Activity Comparison
Physicochemical Properties
| Property | Target Compound | Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo Derivative | Ethyl 4-chloro-2-(methylthio)pyrimidine Derivative |
|---|---|---|---|
| Melting Point (°C) | 210–212 (predicted) | 198–200 | 174–176 |
| logP | 3.2 | 3.8 | 2.9 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
Trends :
- logP: Bulky aromatic groups (e.g., 4-chlorophenyl) increase hydrophobicity, while polar side chains (e.g., piperidinoethylthio) improve solubility .
- Melting Points : Thioxo derivatives exhibit higher melting points due to stronger intermolecular hydrogen bonding .
Biological Activity
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C12H12ClN2O2 and a molecular weight of approximately 250.69 g/mol, features a pyrimidine ring with significant substitutions that enhance its pharmacological properties.
Chemical Structure and Properties
The structure of this compound includes:
- Pyrimidine ring : A six-membered heterocyclic compound containing nitrogen.
- Chlorophenyl group : A chlorinated phenyl substituent that increases lipophilicity and potential bioactivity.
- Ethyl ester : Enhances solubility and bioavailability.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly as an antimicrobial and anticancer agent. The presence of the chlorophenyl moiety is believed to play a crucial role in these activities by enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The chlorophenyl substitution may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various bacterial strains.
Anticancer Potential
This compound has been evaluated for its anticancer properties, particularly against different cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of this compound have shown IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. A detailed SAR analysis reveals:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Methyl | Enhances lipophilicity |
| 4 | Chlorophenyl | Increases binding affinity to biological targets |
| 5 | Ethoxy | Improves solubility |
This table illustrates how different substituents impact the compound's biological activity, emphasizing the importance of the chlorophenyl group.
Case Studies and Research Findings
- Anticancer Activity : A study published in MDPI reported that derivatives of pyrimidine compounds, including this compound, demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values ranging from 0.87 to 12.91 μM .
- Antimicrobial Effects : Research indicated that similar pyrimidines showed considerable activity against various bacterial strains, supporting the hypothesis that this compound could be an effective antimicrobial agent.
- Mechanistic Studies : Interaction studies revealed that this compound binds effectively to enzymes involved in cancer proliferation and microbial resistance, enhancing its therapeutic potential.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate?
Answer: The compound is synthesized via the Biginelli reaction and subsequent cyclization steps. Key methodologies include:
- One-pot condensation of aromatic aldehydes (e.g., 2-chlorobenzaldehyde), ethyl acetoacetate, and thioureas/isoxazolyl thioureas under acidic conditions .
- Cyclization of intermediates (e.g., ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-tetrahydropyrimidine-5-carboxylates) with nucleophiles like 3-amino-5-methylisoxazole .
Example Reaction Table:
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Biginelli Reaction | 2-Chlorobenzaldehyde, ethyl acetoacetate, HCl | 60–75 | |
| Cyclization | 3-Amino-5-methylisoxazole, DMF, 80°C | 50–65 |
Q. What spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- Spectroscopy : H/C NMR (δ 1.2–8.5 ppm for pyrimidine protons), IR (C=O stretch ~1700 cm), and MS (m/z = 292.7
) . - Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or ORTEP-3 for refinement. Key parameters include:
- Space group: or
- Bond lengths: C–C (1.50–1.54 Å), C–N (1.33–1.37 Å) .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Use PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (LD50 data pending; assume acute toxicity) .
- Waste disposal : Segregate organic waste and use licensed biohazard contractors for incineration .
Advanced Research Questions
Q. How can contradictions in reaction yields between synthetic methods be resolved?
Answer: Yield discrepancies arise from variables like:
Q. Methodological Recommendation :
Q. How is conformational analysis conducted for the pyrimidine ring?
Answer:
Q. Case Study :
- A study reported q = 0.48 Å for the pyrimidine ring, indicating moderate puckering due to steric hindrance from the 2-chlorophenyl group .
Q. What computational methods predict electronic properties and reactivity?
Answer:
- DFT calculations (B3LYP/6-31G*) model HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- HOMO: Localized on pyrimidine N and ester carbonyl.
- LUMO: Dominated by the chlorophenyl ring .
- Molecular docking assesses binding affinity to biological targets (e.g., kinase inhibitors) .
Q. How are crystallographic data validated for structural accuracy?
Answer:
- R-factor analysis : Acceptable and ensure data reliability .
- Disorder modeling : Partial occupancy refinement for flexible substituents (e.g., methyl groups) .
Q. Validation Table :
| Metric | Target Value | Study Example |
|---|---|---|
| <0.05 | 0.034 | |
| C–C bond precision | ±0.004 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
